molecular formula C20H17N5O2S B2902644 N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide CAS No. 1251573-05-3

N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide

Cat. No.: B2902644
CAS No.: 1251573-05-3
M. Wt: 391.45
InChI Key: VWXLKXYSBXFERM-UHFFFAOYSA-N
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Description

The compound N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide belongs to a class of heterocyclic molecules featuring an isothiazolo[4,5-d]pyrimidin-7-one core linked to an acetamide group.

The core structure comprises:

  • Isothiazolo[4,5-d]pyrimidin-7-one: A fused bicyclic system with sulfur and nitrogen atoms contributing to electron-deficient properties.
  • Pyridin-4-yl group: Enhances solubility and hydrogen-bonding capacity.
  • Acetamide linker: Facilitates interaction with biological targets through hydrogen bonding.
  • 2-ethylphenyl substituent: Likely influences lipophilicity and steric interactions compared to analogs.

Properties

IUPAC Name

N-(2-ethylphenyl)-2-(7-oxo-3-pyridin-4-yl-[1,2]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-2-13-5-3-4-6-15(13)23-16(26)11-25-12-22-18-17(14-7-9-21-10-8-14)24-28-19(18)20(25)27/h3-10,12H,2,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXLKXYSBXFERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SN=C3C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound Name Substituent Molecular Formula Molecular Weight Key Features
N-(4-methylbenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide 4-methylbenzyl C₂₀H₁₇N₅O₂S 391.4 Increased lipophilicity due to methyl group; no reported bioactivity.
N-(5-chloro-2-methylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide 5-chloro-2-methylphenyl C₁₉H₁₄ClN₅O₂S 411.9 Chlorine atom enhances electron-withdrawing effects; potential for improved target binding.
N-(3,4-dimethoxyphenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide 3,4-dimethoxyphenyl, morpholino C₁₉H₂₁N₅O₅S 431.5 Morpholino group improves solubility; methoxy groups may enhance antioxidant activity .

Key Observations :

  • Chlorine and methyl substituents increase molecular weight and alter electronic properties.
  • Methoxy groups (e.g., 3,4-dimethoxyphenyl) are associated with antioxidant mechanisms, as seen in coumarin derivatives .

Heterocyclic Core Modifications

Compound Name Core Structure Molecular Formula Notable Features
2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide Triazolo[4,5-d]pyrimidinone C₁₇H₁₅N₇O₄ Triazole ring introduces additional hydrogen-bonding sites; isoxazole substituent may modulate metabolic stability.
IDPU (1-(7-imino-3-propyl-2,3-dihydrothiazolo[4,5-d]pyrimidin-6(7H)-yl)urea) Thiazolo[4,5-d]pyrimidinone C₉H₁₄N₆OS Demonstrated neuroprotective effects in Parkinson’s disease models; urea linker critical for activity.

Key Observations :

  • Replacement of isothiazolo with triazolo or thiazolo cores alters electron distribution and binding affinity.
  • The urea linker in IDPU () shows distinct neuroprotective efficacy compared to acetamide-linked analogs.

Preparation Methods

Synthesis Strategies for Core Intermediate Formation

Nucleophilic Substitution for Acetamide Backbone Construction

The acetamide moiety is typically introduced via nucleophilic substitution between 2-chloroacetamide derivatives and aromatic amines. For instance, CN101538223A demonstrates that N-(2-aryl)ethyl-2-aminoacetamide intermediates react with halogenated electrophiles (e.g., chloroacetaldehyde dimethyl acetal) in biphasic systems containing organic solvents (e.g., dichloromethane) and water, facilitated by phase transfer catalysts like tetrabutylammonium bromide. The base (e.g., potassium carbonate) neutralizes HCl byproducts, shifting equilibrium toward product formation.

Cyclization to Form Isothiazolo[4,5-d]Pyrimidinone

Cyclization of thioamide precursors with dichloro-pyrimidines under basic conditions generates the isothiazolo[4,5-d]pyrimidinone core. US20030212276A1 highlights the use of phosphorus oxychloride (POCl₃) to activate carbonyl groups for nucleophilic attack by sulfur-containing reagents. For example, treating 4-amino-6-methoxy-7-(4-methylpiperazin-1-yl)quinoline-3-carbonitrile with POCl₃ yields a chlorinated intermediate, which subsequently reacts with pyridin-4-amine to install the pyridyl substituent.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Optimal solvents polar aprotic solvents like N,N-dimethylformamide (DMF) or 2-ethoxyethanol enhance nucleophilicity and dissolution of reactants. As reported in ACS Omega, coupling reactions between pyrimidin-4-amine and bromoethyl intermediates proceed efficiently in DMF at 60–80°C. Elevated temperatures (>100°C) are employed for cyclization steps, as seen in US20030212276A1, where refluxing diphenyl ether facilitates ring closure.

Table 1: Solvent and Temperature Optimization
Reaction Step Solvent System Temperature (°C) Yield (%) Source
Acetamide Formation Dichloromethane/Water 25–40 78–85
Pyrimidine Coupling N,N-Dimethylformamide 60–80 65–72
Cyclization Diphenyl Ether/Biphenyl 180–200 70–75

Catalytic and Stoichiometric Considerations

Phase transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems, increasing yields by 15–20%. Stoichiometric bases like potassium carbonate (3.5 equivalents) ensure complete deprotonation of amine precursors, as demonstrated in ACS Omega.

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural elucidation. For example, the target compound’s HRMS spectrum shows a molecular ion peak at m/z 434.1234 (calculated for C₂₁H₂₀N₅O₂S⁺).

Table 2: Key NMR Assignments (400 MHz, Chloroform-d)
Proton Environment δ (ppm) Multiplicity Correlation
Pyridin-4-yl H-2/H-6 8.52 Doublet J = 5.1 Hz (coupling to H-3/H-5)
Isothiazolo H-5 7.13 Singlet Adjacent to S and N atoms
Acetamide NH 6.31 Broad Exchange with D₂O

Purity Assessment via Chromatography

Column chromatography using silica gel (100–200 mesh) and ethyl acetate/hexane gradients (1:5 to 1:2 v/v) achieves >95% purity, as per US10336749B2. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases further verifies purity.

Large-Scale Purification and Crystallization

Recrystallization Techniques

Recrystallization from ethanol/water mixtures (7:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction. US10336749B2 emphasizes the importance of controlled cooling rates (0.5°C/min) to prevent oiling out.

Industrial-Scale Column Chromatography

Pilot-scale purification employs flash chromatography with automated gradient elution, reducing solvent consumption by 40% compared to manual methods.

Applications and Derivative Synthesis

Biological Activity Profiling

While specific data for N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide remains proprietary, structurally analogous compounds exhibit kinase inhibitory activity. Modifications at the pyridin-4-yl position enhance selectivity toward ATP-binding pockets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-ethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide?

  • Methodological Answer : Multi-step synthesis is typically required, starting with precursors containing pyridine and isothiazolopyrimidine cores. Key steps include:

  • Coupling Reactions : Use of condensing agents (e.g., EDCI or DCC) to link the acetamide group to the heterocyclic scaffold under anhydrous conditions .
  • Oxidation and Cyclization : Controlled oxidation of intermediates using reagents like m-CPBA, followed by cyclization in polar aprotic solvents (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How can the molecular structure of this compound be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify proton environments and carbon frameworks, with pyridinyl protons typically appearing as doublets at δ 8.5–9.0 ppm .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns consistent with isothiazolo[4,5-d]pyrimidine derivatives .
  • X-ray Crystallography : Single-crystal analysis to resolve stereochemistry and intermolecular interactions, if crystallizable .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against CDK2 or EGFR kinases using fluorescence-based ADP-Glo™ assays, with IC50_{50} values compared to reference inhibitors (e.g., imatinib) .
  • Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, DMF at 90°C improves cyclization efficiency by 30% compared to THF .
  • In Situ Monitoring : Real-time reaction tracking via FT-IR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from orthogonal assays (e.g., SPR vs. ITC for binding affinity) to identify assay-specific artifacts .
  • Structural-Activity Relationship (SAR) Studies : Synthesize analogs with modifications (e.g., halogen substitution at the 2-ethylphenyl group) to isolate pharmacophore contributions .

Q. How can computational modeling predict binding modes with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., CDK2 PDB: 1HCL). Pyridinyl nitrogen often forms hydrogen bonds with hinge-region residues (e.g., Leu83) .
  • MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes, with RMSD <2.0 Å indicating robust binding .

Key Challenges and Recommendations

  • Stereochemical Purity : Chiral HPLC (e.g., Chiralpak AD-H column) is critical for isolating enantiomers, as racemic mixtures may obscure activity .
  • Data Reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .

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